3,3,3-trifluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide
Description
3,3,3-Trifluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide (CAS: 2034287-83-5) is a sulfonamide derivative characterized by a trifluoropropane sulfonamide backbone linked to a piperidinylmethyl group substituted with a tetrahydro-2H-thiopyran-4-yl moiety. Its molecular formula is C₂₁H₂₉F₃N₂OS, with a molecular weight of 414.5 . The compound’s SMILES notation (O=C(CCc1ccc(C(F)(F)F)cc1)NCC1CCN(C2CCSCC2)CC1) highlights the integration of a sulfur-containing thiopyran ring and a piperidine scaffold, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3,3,3-trifluoro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25F3N2O2S2/c15-14(16,17)5-10-23(20,21)18-11-12-1-6-19(7-2-12)13-3-8-22-9-4-13/h12-13,18H,1-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXASNPAYRSTKDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CCC(F)(F)F)C2CCSCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the κ-opioid receptor (KOR) . KOR antagonists are potential therapeutic drugs for treating migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse.
Mode of Action
This compound acts as an effective and selective KOR antagonist. It interacts with the KOR, blocking the receptor’s activity and preventing the normal action of endogenous or exogenous opioids.
Biochemical Pathways
The compound’s action on the KOR influences various biochemical pathways. By blocking the KOR, it can prevent the typical effects of opioids, such as analgesia, sedation, and respiratory depression
Pharmacokinetics
The compound has good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic characteristics. These properties contribute to its bioavailability, ensuring that the compound reaches its target in the body and exerts its intended effect.
Result of Action
The compound’s action results in potent efficacy in antagonizing mouse KOR agonist-induced prolactin secretion and tail-flick analgesia. This indicates that the compound can effectively block the action of KOR agonists, thereby altering the physiological responses typically induced by these substances.
Biological Activity
3,3,3-Trifluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide (CAS Number: 2034469-59-3) is a synthetic compound with a complex structure that includes a trifluoromethyl group and a sulfonamide moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Key Findings from Related Research
- Pharmacological Potential : Compounds with similar structures have been investigated for their effects on central nervous system disorders, specifically their interaction with dopamine receptors. For instance, derivatives of piperidine have been noted for their ability to act as antagonists at dopamine D3 receptors, which are implicated in addiction and mood disorders .
- Antineoplastic Activity : Research indicates that sulfonamide derivatives can exhibit antineoplastic properties. A combinatorial library study identified several compounds with potential anticancer activity, suggesting that modifications to the sulfonamide structure could enhance efficacy against tumor cells .
- Antimicrobial Properties : Sulfonamides are historically known for their antibacterial effects. The presence of the trifluoromethyl group may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved antimicrobial activity .
Table 1: Summary of Biological Activities
Computational Studies
In silico studies using tools like SwissADME have been employed to predict the pharmacokinetics and bioavailability of similar compounds. These studies suggest that modifications to the chemical structure can significantly impact the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds .
Scientific Research Applications
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties:
- Absorption : Good in vitro absorption characteristics.
- Distribution : Effective distribution across biological membranes.
- Metabolism : Metabolized through common pathways with minimal toxicity.
- Excretion : Efficient excretion mechanisms noted in preliminary studies.
These properties suggest that the compound can be effectively utilized in therapeutic contexts without significant adverse effects.
Analgesic Research
Due to its action on the κ-opioid receptor, this compound is being investigated for its potential to develop new analgesics that minimize side effects associated with traditional opioids. Studies have shown that it can effectively antagonize KOR agonist-induced prolactin secretion and tail-flick analgesia in animal models.
Neuropharmacology
The unique structure of the compound allows it to interact with various neurotransmitter systems. Preliminary research indicates potential anxiolytic and anticonvulsant properties, making it a candidate for treating anxiety disorders and epilepsy.
Medicinal Chemistry
As a sulfonamide derivative, this compound serves as a scaffold for further chemical modifications aimed at enhancing its biological activity. Research into structure–activity relationships (SAR) is ongoing to optimize its efficacy against specific targets.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on KOR Antagonism | Evaluate analgesic potential | Demonstrated significant reduction in pain response in mouse models through KOR blockade. |
| Neuropharmacological Assessment | Investigate anxiolytic effects | Showed promise in reducing anxiety-like behaviors in rodent models. |
| SAR Exploration | Optimize biological activity | Identified structural modifications that enhance receptor binding affinity and selectivity. |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Heterocyclic Substituents
- Thiopyran vs. Tetrahydrofuran (THF): The target compound’s thiopyran ring introduces sulfur, which enhances lipophilicity compared to oxygen-containing THF analogs (e.g., ). This may improve membrane permeability but reduce solubility .
- Thiophene vs. Pyridine: The bithiophene-containing analog () lacks the piperidine-thiopyran scaffold, reducing steric bulk and molecular weight (~342 vs. 414.5). Thiophene’s aromaticity may favor π-π stacking in target binding .
Molecular Weight and Functional Groups
Pharmacological Relevance
- KIRA9 is documented as an ATP-competitive partial antagonist of IRE1α’s RNase, indicating utility in modulating the unfolded protein response (UPR) pathway .
- Patent compounds () with imidazo-pyrrolo-pyrazine or cyclopentyl groups suggest exploration in kinase or G protein-coupled receptor (GPCR) targeting, though specific data are unavailable .
Research Findings and Limitations
- Structural Diversity: The thiopyran-piperidine system in the target compound is unique among analogs, offering a balance of rigidity and hydrophobicity. However, the lack of solubility or stability data limits direct comparisons.
- Patent Activity: Multiple analogs (e.g., ) are cited in European patent applications, underscoring industrial interest in trifluoropropane sulfonamides for diverse therapeutic areas .
- Unmet Data Needs: Critical parameters such as logP, solubility, and in vitro/in vivo activity are absent in the provided evidence, necessitating further experimental validation.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 3,3,3-trifluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Step 1 : Functionalization of the piperidine ring via alkylation or reductive amination to introduce the tetrahydro-2H-thiopyran-4-yl group.
- Step 2 : Sulfonamide coupling using propane-1-sulfonamide derivatives under anhydrous conditions (e.g., DCM as solvent, triethylamine as base) .
- Critical Parameters : Temperature (0–60°C), solvent polarity, and stoichiometric ratios of reagents significantly affect yield. For example, excess sulfonyl chloride may improve coupling efficiency but risks side reactions .
- Characterization : NMR (¹H/¹³C) confirms regiochemistry; HPLC (≥95% purity) ensures product integrity .
Q. How can researchers optimize solubility and stability for in vitro assays?
- Methodology :
- Solubility : Use co-solvents like DMSO (<5% v/v) or cyclodextrin-based formulations. Adjust pH to exploit sulfonamide ionization (pKa ~10–11) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolytic or oxidative vulnerabilities. Protect light-sensitive thiopyran moieties with amber glassware .
Q. What analytical techniques are critical for structural elucidation?
- Techniques :
- NMR Spectroscopy : Assigns proton environments (e.g., trifluoromethyl singlet at δ ~3.5 ppm) and confirms stereochemistry .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ~465.2 Da) and detects impurities .
- X-ray Crystallography : Resolves 3D conformation, particularly the chair conformation of tetrahydro-2H-thiopyran .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance target binding?
- Methodology :
- Substitution Analysis : Replace the trifluoromethyl group with -CF₂H or -CH₂CF₃ to assess hydrophobicity/electronic effects on binding .
- Piperidine Ring Modifications : Introduce sp³-hybridized substituents (e.g., methyl groups) to restrict conformational flexibility and improve selectivity .
- Biological Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity changes .
Q. What strategies resolve contradictions in reported synthesis yields across literature?
- Root Causes :
- Reagent Purity : Trace water in solvents can hydrolyze sulfonyl chlorides, reducing coupling efficiency. Use molecular sieves or anhydrous solvents .
- Catalyst Variability : Palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) may alter hydrogenation rates for piperidine intermediates .
- Resolution : Replicate protocols with strict inert atmosphere (N₂/Ar) and standardized reagents. Cross-validate yields via independent labs .
Q. How can computational modeling predict metabolic liabilities of the thiopyran-piperidine scaffold?
- Methodology :
- Docking Simulations : Use AutoDock Vina to map interactions with cytochrome P450 enzymes (e.g., CYP3A4) and identify oxidation-prone sites .
- MD Simulations : Simulate aqueous stability of the sulfonamide group to predict hydrolysis rates .
- Validation : Compare in silico predictions with in vitro microsomal assays (e.g., human liver microsomes) .
Q. What experimental designs mitigate off-target effects in kinase inhibition studies?
- Methodology :
- Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler® to assess selectivity across 400+ kinases .
- Negative Controls : Include structurally related but inactive analogs (e.g., desulfonated derivatives) to distinguish target-specific effects .
- Dose-Response Analysis : Calculate IC50 values with Hill slopes to detect non-specific binding at high concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
